molecular formula C13H10Br2N2O3 B2472614 N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide CAS No. 860648-81-3

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide

Cat. No.: B2472614
CAS No.: 860648-81-3
M. Wt: 402.042
InChI Key: DVTMJKLEQPNBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a benzodioxole moiety and a dibromopyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Bromination of Pyrrole: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.

    Coupling Reaction: The benzodioxole moiety is then coupled with the dibromopyrrole through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyrrole ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.

    Coupling Reactions: The amide bond can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of oxidized benzodioxole or pyrrole derivatives.

    Reduction: Formation of reduced benzodioxole or pyrrole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anticancer or antimicrobial properties.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The dibromopyrrole core may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: A compound with similar structural features but different halogen substitutions.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole moiety and indole core, used in anticancer research.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is unique due to the presence of both benzodioxole and dibromopyrrole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O3/c14-8-4-9(17-12(8)15)13(18)16-5-7-1-2-10-11(3-7)20-6-19-10/h1-4,17H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTMJKLEQPNBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.